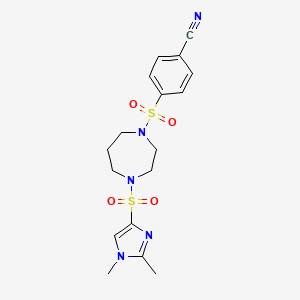

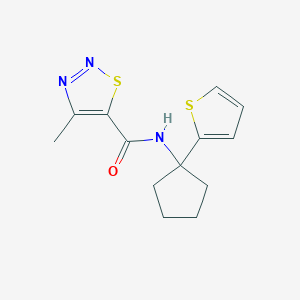

![molecular formula C19H16FN5O2S B2555206 3-(4-fluorophenyl)-1-methyl-N-(2-(4-oxothieno[2,3-d]pyrimidin-3(4H)-yl)ethyl)-1H-pyrazole-5-carboxamide CAS No. 2034458-38-1](/img/structure/B2555206.png)

3-(4-fluorophenyl)-1-methyl-N-(2-(4-oxothieno[2,3-d]pyrimidin-3(4H)-yl)ethyl)-1H-pyrazole-5-carboxamide

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

This compound is a pyrazolo[3,4-d]pyrimidine derivative . Pyrazolo[3,4-d]pyrimidines are known for their anticancer activity, dual EGFR/ErbB2 receptor tyrosine kinases inhibitory activity, effects on cell cycle profile, and caspase-3-mediated apoptosis .

Synthesis Analysis

The synthesis of this compound involves the reaction of guanidine HCl with a solution of sodium in methanol. The precipitated sodium chloride is filtered off, and a compound is added to the filtrate .Molecular Structure Analysis

The molecular formula of the compound is C24H29FN4O2S . The structure includes a pyrazolo[3,4-d]pyrimidine core, which is a bicyclic aromatic system with nitrogen atoms at positions 1 and 2 .Chemical Reactions Analysis

The compound is part of the pyrazolo[3,4-d]pyrimidines class of compounds, which are known for their anticancer activity. They inhibit EGFR and ErbB2 kinases at the sub-micromolar level, causing induction of apoptosis .Physical And Chemical Properties Analysis

The compound has a molecular weight of 456.6 g/mol . It has a topological polar surface area of 93.2 Ų and a complexity of 710 .Aplicaciones Científicas De Investigación

Anti-Malarial Drug Development

Malaria remains a significant global health challenge, affecting millions of people annually. Plasmodium falciparum, the deadliest malaria parasite, relies on the cysteine protease falcipain-2 (FP-2) for its survival. Researchers have identified this compound as a potential FP-2 inhibitor. By inhibiting FP-2, it disrupts the parasite’s hemoglobin degradation process, making it an attractive target for anti-malarial drug development .

Cancer Research

The compound’s unique structure and functional groups suggest potential applications in cancer research. Investigating its effects on cancer cell lines, particularly prostate cancer (e.g., LNCaP and PC-3), could reveal insights into its antiproliferative activity. Additionally, assessing its impact on androgen receptor target genes, such as prostate-specific antigen (PSA), may provide valuable information .

Enzyme Inhibition Studies

Given its inhibitory effect against FP-2, further studies can explore its mechanism of action. Investigating the binding interactions between the compound and FP-2 using computational methods (e.g., molecular docking) could enhance our understanding of its inhibitory potency and guide drug design efforts .

Structural Biology and Crystallography

Determining the compound’s crystal structure through X-ray diffraction and computational simulations provides essential insights into its three-dimensional arrangement. Researchers can analyze its binding pockets, hydrogen bonding patterns, and overall conformation. Such structural information aids in rational drug design and optimization .

SAR (Structure-Activity Relationship) Exploration

Systematic exploration of structure-activity relationships is crucial. Researchers can synthesize analogs with modifications to different regions of the compound (e.g., substituents on the phenyl ring or pyrazole moiety). By assessing their inhibitory activities against FP-2, they can identify key pharmacophoric features and optimize potency .

Drug Resistance Studies

As drug resistance remains a challenge in malaria treatment, investigating the compound’s efficacy against drug-resistant Plasmodium strains is essential. Researchers can assess its activity in vitro and explore potential synergies with existing antimalarial drugs to combat resistance .

Mecanismo De Acción

Propiedades

IUPAC Name |

5-(4-fluorophenyl)-2-methyl-N-[2-(4-oxothieno[2,3-d]pyrimidin-3-yl)ethyl]pyrazole-3-carboxamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H16FN5O2S/c1-24-16(10-15(23-24)12-2-4-13(20)5-3-12)17(26)21-7-8-25-11-22-18-14(19(25)27)6-9-28-18/h2-6,9-11H,7-8H2,1H3,(H,21,26) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XYJJITDGJBFSRC-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1C(=CC(=N1)C2=CC=C(C=C2)F)C(=O)NCCN3C=NC4=C(C3=O)C=CS4 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H16FN5O2S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

397.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

3-(4-fluorophenyl)-1-methyl-N-(2-(4-oxothieno[2,3-d]pyrimidin-3(4H)-yl)ethyl)-1H-pyrazole-5-carboxamide | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

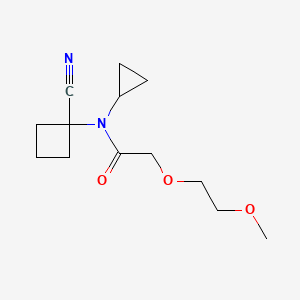

![[2-(AMINOMETHYL)-2-(HYDROXYMETHYL)CYCLOBUTYL]METHANOL, Mixture of diastereomers](/img/structure/B2555125.png)

![3-((1R,5S)-3-(1H-pyrazol-1-yl)-8-azabicyclo[3.2.1]octane-8-carbonyl)benzonitrile](/img/structure/B2555126.png)

![1-[3-(1,1-Dioxo-1,2-thiazolidin-2-yl)piperidin-1-yl]prop-2-en-1-one](/img/structure/B2555129.png)

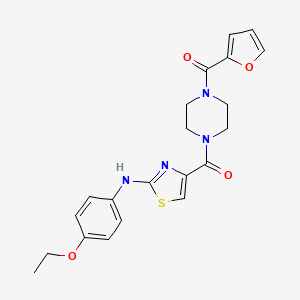

![ethyl 3-carbamoyl-2-(2-(ethylsulfonyl)benzamido)-4,5-dihydrothieno[2,3-c]pyridine-6(7H)-carboxylate](/img/structure/B2555132.png)

![1-(3-Nitrophenyl)-2-{[5-(4-pentylcyclohexyl)-1,3,4-oxadiazol-2-yl]sulfanyl}-1-ethanone](/img/structure/B2555137.png)

![1-(3,4-Dichlorobenzoyl)-3-(2,4-dichlorophenyl)-1,4-diazaspiro[4.4]non-3-ene-2-thione](/img/structure/B2555139.png)